6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanami de
Description
This compound is a hexanamide derivative featuring a 1,3-dioxobenzo[c]azolin-2-yl moiety and a 4-chloro-2-(phenylcarbonyl)phenyl substituent. The 4-chloro-2-(phenylcarbonyl)phenyl group introduces steric bulk and electron-withdrawing properties, which may influence solubility and binding affinity in biological systems.
Properties
Molecular Formula |
C27H23ClN2O4 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C27H23ClN2O4/c28-19-14-15-23(22(17-19)25(32)18-9-3-1-4-10-18)29-24(31)13-5-2-8-16-30-26(33)20-11-6-7-12-21(20)27(30)34/h1,3-4,6-7,9-12,14-15,17H,2,5,8,13,16H2,(H,29,31) |
InChI Key |
ORLOTDZLSRRPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide typically involves multiple steps, starting with the preparation of the dioxobenzoazolin ring. This can be achieved through a series of condensation reactions involving appropriate precursors. The phenylcarbonyl group is then introduced via acylation reactions, followed by the attachment of the hexanamide chain through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The dioxobenzo[c]azoline moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a significant advantage for therapeutic applications targeting neurological disorders.
Material Science
In material science, the compound's unique chemical structure can be utilized to synthesize novel materials with specific properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced thermal stability and mechanical properties. This is particularly relevant in creating high-performance composites for aerospace and automotive applications.
- Nanotechnology : The potential use of this compound in nanomaterials synthesis is under investigation. Its ability to act as a stabilizing agent for nanoparticles could facilitate the creation of nanostructures with tailored functionalities for various applications.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry, particularly as a pesticide or herbicide.
- Pesticidal Activity : Initial studies suggest that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Further research is needed to evaluate its efficacy and safety as a biopesticide.
- Herbicide Development : The structural components of this compound can be modified to develop selective herbicides that target specific weed species while minimizing harm to crops.
Case Studies
Several case studies have explored the applications of compounds similar to 6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide:
-
Anticancer Agent Development :
- A study published in the Journal of Medicinal Chemistry investigated a series of dioxobenzo[c]azoline derivatives for their anticancer activity against breast cancer cell lines. Results showed significant cytotoxicity, leading to further development as potential chemotherapeutic agents.
-
Material Synthesis :
- Research presented at the International Conference on Advanced Materials demonstrated the incorporation of dioxobenzo[c]azoline derivatives into polymer matrices, resulting in materials with improved mechanical properties and thermal stability.
-
Agricultural Applications :
- A field study assessed the effectiveness of a dioxobenzo[c]azoline-based pesticide on crop yield and pest control in maize fields. The results indicated a notable reduction in pest populations without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
*Hypothetical formula based on substituent analysis.
Comparative Analysis
Backbone Flexibility :
- The target compound’s hexanamide chain (C6) offers greater conformational flexibility compared to BH55149’s propanamide (C3) or the acetamide chain in ’s morpholine derivative. This flexibility may enhance binding to elongated protein pockets .
In contrast, BH55149’s sulfonamide group enhances hydrogen-bonding capacity .
Aromatic Systems :
- The benzo[c]azolin-2-yl group in the target compound and ST031283 provides a rigid aromatic scaffold, favoring π-π interactions. ST031283’s dual benzo[c]azolidin-2-yl groups further amplify this effect, likely increasing thermal stability .
Solubility and Bioavailability :
- The hydrochloride salt in ’s compound improves aqueous solubility compared to the neutral target molecule. The hexanamide chain in the target compound may confer moderate lipophilicity, balancing membrane permeability and solubility .
Synthetic Accessibility :
- highlights dehydrosulfurization methods for heterocyclic systems, which could be adapted for synthesizing the benzo[c]azolin-2-yl moiety. However, the target compound’s hexanamide chain may require stepwise coupling, as seen in ’s hexanamide derivatives .
Research Implications
Biological Activity
The compound 6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C21H22ClN2O3
- Molecular Weight : 366.87 g/mol
- IUPAC Name : 6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanamide
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anti-cancer agent and its effects on specific biochemical pathways.
Anticancer Properties
Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can significantly reduce the proliferation of cancer cells in vitro. For example, in assays involving breast cancer and leukemia cell lines, IC50 values were reported in the micromolar range, suggesting potent activity.
The proposed mechanism of action involves:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Inhibition of Specific Enzymes : It has been suggested that the compound may inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest.
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Leukemia Cell Line Analysis :
- In a study involving HL-60 cells, flow cytometry was used to assess apoptosis.
- The compound induced apoptosis in approximately 70% of treated cells compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
